Ethyl 6-chloro-5-cyanonicotinate
Overview
Description
Ethyl 6-chloro-5-cyanonicotinate is an organic compound with the molecular formula C9H7ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-5-cyanonicotinate typically involves the reaction of 6-chloronicotinic acid with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain this compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process . The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-5-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide or potassium carbonate, solvents like ethanol or dimethylformamide, and temperatures ranging from room temperature to reflux.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, solvents like tetrahydrofuran or ethanol, and temperatures ranging from 0°C to room temperature.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid, and temperatures ranging from room temperature to reflux.
Major Products Formed
Substitution: Products include substituted nicotinates with various functional groups replacing the chlorine atom.
Reduction: Products include amines derived from the reduction of the nitrile group.
Oxidation: Products include carboxylic acids derived from the oxidation of the ethyl ester group.
Scientific Research Applications
Ethyl 6-chloro-5-cyanonicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-5-cyanonicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 6-chloro-5-cyanonicotinate can be compared with other similar compounds, such as:
Ethyl 6-chloronicotinate: Lacks the cyano group, which may result in different reactivity and biological properties.
Ethyl 5-cyanonicotinate: Lacks the chlorine atom, which can affect its chemical behavior and applications.
6-Chloro-5-cyanonicotinic acid: Contains a carboxylic acid group instead of an ethyl ester, leading to different solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 6-chloro-5-cyanopyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-3-6(4-11)8(10)12-5-7/h3,5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNBUCQWECYBLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726955 | |
Record name | Ethyl 6-chloro-5-cyanopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856165-97-4 | |
Record name | Ethyl 6-chloro-5-cyanopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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